3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine
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Overview
Description
3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features multiple heterocyclic rings
Mechanism of Action
Target of action
Compounds containing 1,2,4-triazole and pyridazine rings, like this one, are often studied for their potential as therapeutic agents. They can interact with various biological targets, depending on their specific structure and functional groups .
Mode of action
The interaction of these compounds with their targets can lead to various biochemical changes. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical pathways
These compounds can affect various biochemical pathways. The specific pathways affected would depend on the compound’s structure and its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of action
The molecular and cellular effects of these compounds can include changes in cell proliferation, induction of apoptosis, and alterations in signal transduction pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-(1H-pyrrol-1-yl)benzoic acid and 1-(1H-1,2,4-triazol-1-yl)pyridazine. These intermediates are then subjected to coupling reactions under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-Pyrrol-1-yl)benzoic acid
- 1-(1H-1,2,4-Triazol-1-yl)pyridazine
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives .
Uniqueness
What sets 3-{4-[4-(1H-pyrrol-1-yl)benzoyl]piperazin-1-yl}-6-(1H-1,2,4-triazol-1-yl)pyridazine apart from similar compounds is its unique combination of heterocyclic rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-9-1-2-10-26)28-13-11-27(12-14-28)19-7-8-20(25-24-19)29-16-22-15-23-29/h1-10,15-16H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWTTZBNDREPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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